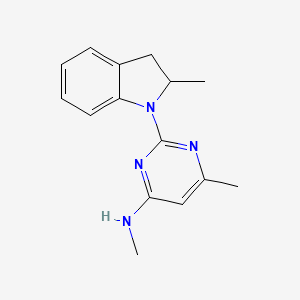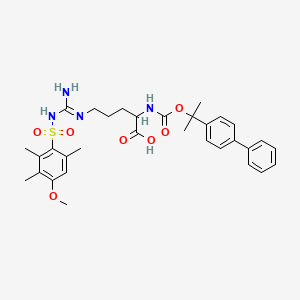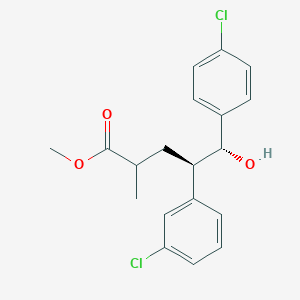
N~2~-(4-chloropyridin-2-yl)-6-methylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-chloropyridin-2-yl)-6-methylpyrimidine-2,4-diamine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chloropyridin-2-yl)-6-methylpyrimidine-2,4-diamine typically involves the reaction of 4-chloropyridine-2-amine with 6-methylpyrimidine-2,4-diamine under specific conditions. One common method includes the use of a solvent such as acetonitrile and a base like triethylamine. The reaction mixture is heated at reflux for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(4-chloropyridin-2-yl)-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its potential as an antimicrobial, antiviral, and antitumor agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2-(4-chloropyridin-2-yl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloropyridin-2-yl)-2,2-dimethylpropionamide
- 2-(4-chloropyridin-2-yl)-4-(propan-2-yl)-4,5-dihydrooxazole
- (2-chloropyridin-4-yl)methanamine hydrochloride
Uniqueness
N~2~-(4-chloropyridin-2-yl)-6-methylpyrimidine-2,4-diamine stands out due to its unique combination of pyridine and pyrimidine rings, which confer distinct pharmacological properties.
Propiedades
Fórmula molecular |
C10H10ClN5 |
|---|---|
Peso molecular |
235.67 g/mol |
Nombre IUPAC |
2-N-(4-chloropyridin-2-yl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H10ClN5/c1-6-4-8(12)15-10(14-6)16-9-5-7(11)2-3-13-9/h2-5H,1H3,(H3,12,13,14,15,16) |
Clave InChI |
LRNODHXFQIBZGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC2=NC=CC(=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


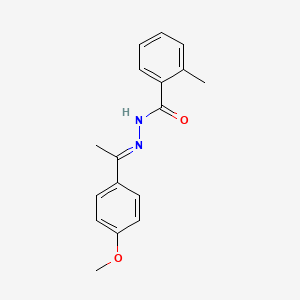

![1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14797116.png)

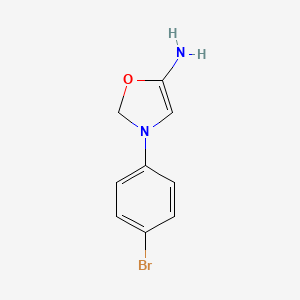

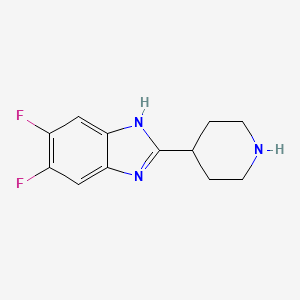
![6-[[[(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid](/img/structure/B14797154.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14797159.png)

![2-[[2-Amino-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol](/img/structure/B14797167.png)
